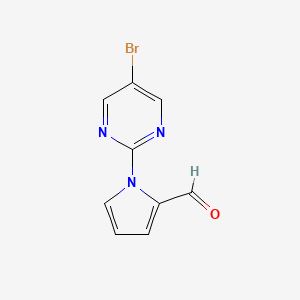

1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde

Overview

Description

1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde, also known as BrPy or 5-Bromo-2-pyrimidinecarboxaldehyde, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been identified as a potential building block for the synthesis of various organic compounds, making it an important tool in the field of organic chemistry. In

Scientific Research Applications

Synthesis and Chemical Transformations

Research into the chemical properties and synthesis methods of pyrrole derivatives, including compounds similar to 1-(5-bromo-2-pyrimidyl)-1H-pyrrole-2-carbaldehyde, has led to innovative approaches in organic synthesis. For instance, the development of new methodologies for synthesizing 3-fluoropyrroles through electrophilic alpha,alpha-difluorination of imino bonds and subsequent aromatization processes represents a significant advancement in the field. This method offers a straightforward route to various new 3-fluorinated pyrroles, demonstrating the versatility and reactivity of pyrrole derivatives in organic synthesis (Surmont et al., 2009).

Catalytic Processes and Material Synthesis

The utility of pyrrole derivatives extends into catalysis and materials science. For example, a novel approach to synthesizing functionalized pyrrole-3-carbaldehydes involves a one-pot three-component reaction utilizing palladium-catalyzed Sonogashira coupling reactions. This method highlights the role of pyrrole derivatives in facilitating complex catalytic processes and the synthesis of multifunctional materials, showcasing their importance in the development of new synthetic strategies and material innovations (Wu et al., 2022).

Supramolecular Chemistry and Magnetism

Pyrrole derivatives also find applications in supramolecular chemistry and the study of magnetic properties. The synthesis of high nuclearity {Mn(III)25} barrel-like clusters using 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand is a remarkable example. These clusters exhibit single-molecule magnetic behavior, highlighting the potential of pyrrole derivatives in the design of new magnetic materials and contributing to our understanding of molecular magnetism (Giannopoulos et al., 2014).

Polymer Science

In polymer science, the use of pyrrole derivatives as initiators in atom transfer radical polymerization exemplifies their utility in creating novel polymeric materials. This application underscores the role of pyrrole derivatives in advancing polymer chemistry, enabling the development of new polymers with tailored properties (Haddleton et al., 1997).

Mechanism of Action

Target of Action

The primary target of 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication .

Mode of Action

It is known to interact with its target, cdk2, which may result in changes in the cell cycle regulation

Biochemical Pathways

Given its target, it is likely to impact pathways related to cell cycle regulation . The downstream effects of these changes could include altered cell division and replication, potentially influencing cell growth and proliferation.

Result of Action

Given its interaction with CDK2, it may influence cell cycle regulation, potentially affecting cell growth and proliferation

properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O/c10-7-4-11-9(12-5-7)13-3-1-2-8(13)6-14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPKORIWTASRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394734 | |

| Record name | 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820463 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

383147-57-7 | |

| Record name | 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608335.png)

![Benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1608336.png)

![[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid](/img/structure/B1608338.png)

![2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B1608349.png)